molecular formula C13H16N2O2 B14907036 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile

Cat. No.: B14907036
M. Wt: 232.28 g/mol
InChI Key: LGBAUNCAVZTDGX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by its unique structure, which includes methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a tetrahydroisoquinoline core with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture to around 100°C in the presence of hydrochloric acid or other strong acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonitrile group but shares the tetrahydroisoquinoline core.

    2-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carbonitrile group.

    6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with different substituents

Uniqueness

The presence of the carbonitrile group in 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinecarbonitrile distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C13H16N2O2/c1-15-5-4-9-6-12(16-2)13(17-3)7-10(9)11(15)8-14/h6-7,11H,4-5H2,1-3H3

InChI Key

LGBAUNCAVZTDGX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C#N)OC)OC

Origin of Product

United States

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